molecular formula C18H15FN2O2 B5077060 8-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

8-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B5077060
M. Wt: 310.3 g/mol
InChI Key: SRAGURHNAIESFY-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that likely belongs to the class of compounds known as quinolines . Quinolines are a group of organic compounds with a bicyclic structure, containing a benzene ring fused to a pyridine at two adjacent carbon atoms . They are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .


Synthesis Analysis

The synthesis of quinoline derivatives is a topic of ongoing research . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are often used . More recent methods involve transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine . The specific structure of your compound would likely depend on the positions and orientations of the fluoro, nitrophenyl, and cyclopenta groups within the quinoline structure.


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, oxidations, and complexation reactions . The specific reactions that your compound can undergo would likely depend on the reactivity of the fluoro, nitrophenyl, and cyclopenta groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. Quinolines generally have good stability and are often crystalline solids at room temperature .

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interactions with enzymes or receptors in biological systems . For example, fluoroquinolones, a class of antibiotics, work by inhibiting DNA synthesis in bacteria .

Safety and Hazards

Like all chemicals, quinolines should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or ingested . Always follow safety data sheet guidelines when handling these compounds .

Future Directions

Quinolines continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely explore new synthetic methods, novel derivatives, and potential applications in medicine and other fields .

Properties

IUPAC Name

8-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-12-6-9-17-16(10-12)14-2-1-3-15(14)18(20-17)11-4-7-13(8-5-11)21(22)23/h1-2,4-10,14-15,18,20H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAGURHNAIESFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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